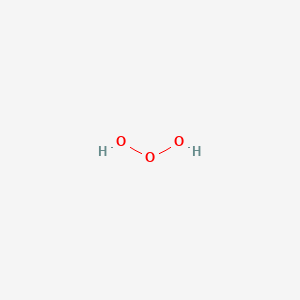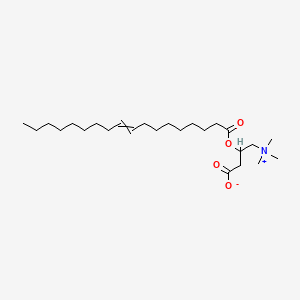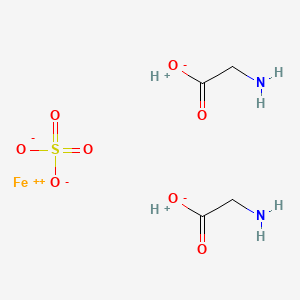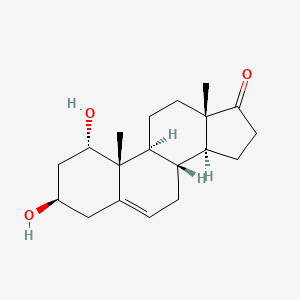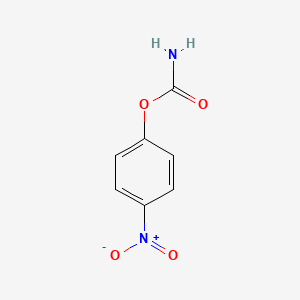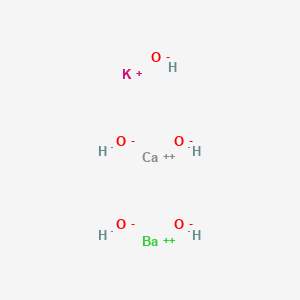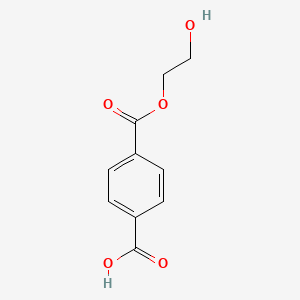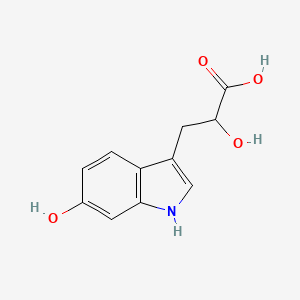
3-(6-Hydroxyindol-3-yl)lactic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-hydroxyindol-3-yl)lactic acid is 2-hydroxy monocarboxylic acid consisting of lactic acid having a 6-hydroxyindol-3-yl group at the 3-position. It derives from a rac-lactic acid. It is a conjugate acid of a 3-(6-hydroxyindol-3-yl)lactate.
Scientific Research Applications
Biotechnological Routes and Derivatives : Lactic acid is integral in the synthesis of biodegradable polymers and serves as a primary feedstock for green chemistry. Notably, it can transform into valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through chemical and biotechnological pathways. Biotechnological production of lactic acid derivatives is expected to supplant traditional chemical routes due to its eco-friendly nature (Gao, Ma, & Xu, 2011).
Enzymatic Characteristics in Lactobacillus Sakei : Lactic acid bacteria are utilized in food and alcoholic beverage production. The study of the Lactobacillus sakei Y-20 strain sheds light on the characteristics of fatty acid hydroxylase, an enzyme involved in aroma production and the conversion of hydroxyl fatty acids. The enzyme's role in the cell membrane and its activation or inhibition by various ions is noteworthy (Suzuki et al., 2016).
Oligomer Distribution in Lactic Acid Solutions : Lactic acid is a key platform chemical in the biorenewable economy. The presence of oligomers in concentrated lactic acid solutions impacts the acidity and has implications for various industrial processes. A detailed characterization of these oligomers and the development of thermodynamic models to represent their distribution and acidity over a range of concentrations are crucial in understanding and optimizing production processes (Vu et al., 2005).
Recent Advances in Lactic Acid Products and Technologies : Lactic acid's role as a hydroxycarboxylic acid extends beyond food preservation. Its potential as a feedstock for producing plastics, fibers, solvents, and other chemicals is increasingly recognized. Significant technological advancements, particularly in electrodialysis and bipolar membranes, promise more efficient and economical recovery and purification processes. Moreover, the development of new catalysts and processes for polymer production, especially for plastics and fibers, highlights lactic acid's versatility and potential in sustainable and green chemistry (Datta & Henry, 2006).
properties
Product Name |
3-(6-Hydroxyindol-3-yl)lactic acid |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-hydroxy-3-(6-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO4/c13-7-1-2-8-6(3-10(14)11(15)16)5-12-9(8)4-7/h1-2,4-5,10,12-14H,3H2,(H,15,16) |
InChI Key |
QVXYTCLWWRPFPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



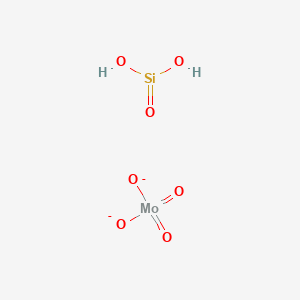
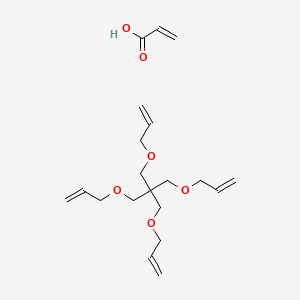
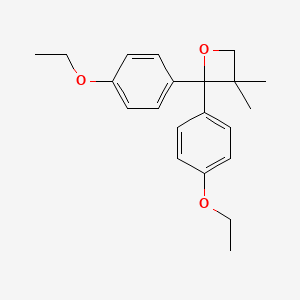
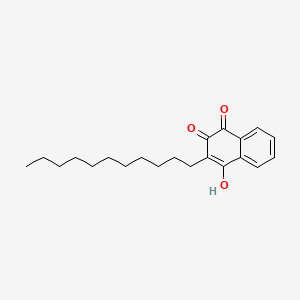
![[(2R,3S,4R,5R)-5-(3-aminopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] phosphate](/img/structure/B1210251.png)
![4,4,6,6-Tetrakis(aziridin-1-yl)spiro[1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2'-1,3-dihydro-1,3,2lambda5-benzodiazaphosphole]](/img/structure/B1210252.png)
